3-(1-Allyl-1h-pyrazol-4-yl)aniline
Description
Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Synthetic Chemistry and Bioactive Compound Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of bioactive compounds. researchgate.netmdpi.comglobalresearchonline.net Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that the pyrazole core is found in a multitude of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. researchgate.netglobalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.comresearchgate.net Notable drugs containing the pyrazole moiety include the anti-inflammatory celecoxib (B62257) and the anticancer agent ruxolitinib (B1666119), underscoring the scaffold's therapeutic relevance. globalresearchonline.netnih.gov
Similarly, the aniline scaffold, a benzene (B151609) ring bearing an amino group, is a fundamental building block in synthetic organic chemistry. sci-hub.seresearchgate.net It serves as a precursor for a vast range of dyes, polymers, and pharmaceuticals. sci-hub.seresearchgate.net The amino group on the aniline ring is a key functional handle that allows for a variety of chemical transformations, making it an invaluable component in the construction of complex molecules. researchgate.net In medicinal chemistry, the aniline motif is present in numerous drugs and acts as a crucial pharmacophore, often participating in key binding interactions with biological macromolecules. nih.govacs.org However, the aniline scaffold can sometimes be associated with metabolic liabilities, prompting research into bioisosteric replacements to improve the safety profiles of drug candidates. acs.org
Contextualization of 3-(1-Allyl-1H-pyrazol-4-yl)aniline within Pyrazole-Aniline Hybrid Structures
The strategic combination of pyrazole and aniline functionalities into a single molecular entity gives rise to pyrazole-aniline hybrid structures, a class of compounds that has garnered significant attention in contemporary research. These hybrids aim to leverage the favorable attributes of both scaffolds to create novel molecules with enhanced biological activity and desirable physicochemical properties. Research into N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for instance, has revealed their potential as anticancer agents through the inhibition of cyclin-dependent kinase 2 (CDK2). nih.gov
Scope and Research Aims for Investigating this compound
Given the established importance of its constituent parts and the promising results from related hybrid structures, the investigation of this compound presents several compelling avenues for future research. The primary aims would be to synthesize and thoroughly characterize the compound, followed by a systematic evaluation of its biological activities and physicochemical properties.
Key Research Aims:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to produce high-purity this compound. Full characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Exploration of Biological Activity: Screening the compound for a range of biological activities, with a particular focus on areas where pyrazole and aniline scaffolds have shown promise. This includes, but is not limited to:
Anticancer Activity: Investigating its cytotoxic effects against various cancer cell lines and exploring its potential as a kinase inhibitor, a common mechanism for pyrazole-containing drugs. nih.govnih.gov
Anti-inflammatory Activity: Evaluating its ability to modulate inflammatory pathways.
Antimicrobial Activity: Testing its efficacy against a panel of bacterial and fungal strains.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the allyl group, the substitution pattern on the aniline ring, and the pyrazole core. These studies would be crucial for understanding how specific structural features influence biological activity and for optimizing lead compounds.
Materials Science Applications: Investigating the potential of this compound and its derivatives as building blocks for novel polymers or as ligands in the development of new catalysts or functional materials. The presence of multiple reactive sites offers rich possibilities for polymerization and coordination chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-prop-2-enylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H13N3/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6,13H2 |
InChI Key |
NFOWGOOXXNCXIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Allyl 1h Pyrazol 4 Yl Aniline and Its Derivatives
Direct Synthesis Approaches to the Core Structure
Direct methods for constructing the pyrazole-aniline core often rely on established, robust reactions that form the heterocyclic ring or the aniline (B41778) attachment in a straightforward manner.
Condensation Reactions with Pyrazole (B372694) Precursors and Aniline Derivatives
The condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds is a foundational method for pyrazole synthesis. organic-chemistry.orgnih.govnih.gov For the synthesis of the 3-(1-allyl-1H-pyrazol-4-yl)aniline core, a key intermediate would be an appropriately substituted 1,3-diketone. The reaction of this diketone with a hydrazine derivative would lead to the formation of the pyrazole ring. nih.gov For instance, the condensation of a 1,3-diketone with hydrazine can be catalyzed by various agents, including copper triflate, to yield pyrazole derivatives. nih.gov The regioselectivity of this reaction, which determines the position of substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the diketone and hydrazine. nih.gov
One common strategy involves the reaction of β-ketoesters with hydrazines. For example, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) can form a pyrazolone (B3327878) intermediate, which can be further functionalized. mdpi.comnih.gov In a multi-component approach, aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate can be reacted together to form highly substituted pyranopyrazoles. nih.gov
A general representation of the condensation reaction is shown below:

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| 1,3-Diketone | Hydrazine Hydrate | N,N-dimethylacetamide | 3,5-Disubstituted Pyrazole | organic-chemistry.org |
| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted Pyrazole | nih.gov |
| Aldehyde, Malononitrile, Ethyl Acetoacetate | Hydrazine Hydrate | SiO2@(3-aminopropyl)triethoxysilane-coated cobalt oxide | Dihydropyrano[2,3-c]pyrazole | nih.gov |
Reductive Amination Strategies for Pyrazole-Carbaldehyde Intermediates
Reductive amination offers a direct route to the pyrazole-aniline linkage by reacting a pyrazole-4-carbaldehyde with an aniline derivative. This two-step, one-pot process typically involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the corresponding amine.
A study on the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines utilized a direct reductive amination approach. nih.gov In a more general context, the reductive amination of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines has been successfully carried out using sodium borohydride (B1222165) (NaBH4) in the presence of iodine (I2) in anhydrous methanol (B129727) at room temperature. researchgate.net Similarly, 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes have been subjected to reductive amination with a range of amines, with sodium triacetoxyborohydride (B8407120) in dichloroethane proving to be an effective reducing system. ineosopen.orgresearchgate.net
The general scheme for reductive amination is as follows:

Table 2: Reducing Agents Used in the Reductive Amination of Pyrazole-Carbaldehydes
| Pyrazole-Carbaldehyde Substrate | Amine | Reducing Agent | Solvent | Reference |
| 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Aromatic Amines | NaBH4 / I2 | Anhydrous Methanol | researchgate.net |
| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary and Secondary Amines | Sodium Triacetoxyborohydride | Dichloroethane | ineosopen.orgresearchgate.net |
Advanced Synthetic Routes for Pyrazole-Aniline Scaffolds
To overcome the limitations of classical methods and to access a wider range of structurally diverse pyrazole-anilines, more advanced synthetic strategies have been developed. These include multi-component reactions and transition-metal-catalyzed cross-coupling reactions.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. beilstein-journals.orgnih.gov This approach offers advantages in terms of atom economy, step economy, and the ability to generate complex molecules from simple precursors in a time-efficient manner. mdpi.comnih.gov
Several MCRs have been developed for the synthesis of pyrazole derivatives. mdpi.combeilstein-journals.org For instance, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3, has been used to synthesize pyrazole-4-carboxylates. beilstein-journals.org Another three-component synthesis of pyrazoles involves the reaction of malononitrile, aldehydes, and hydrazines. beilstein-journals.org Furthermore, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported, which proceeds through the cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling with an aryl halide. beilstein-journals.orgnih.gov
A notable pseudo-three-component condensation reaction has been utilized for the synthesis of 3,3-bis(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives, highlighting the utility of 5-aminopyrazoles as versatile building blocks. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Methods
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds, including the synthesis of arylamines. nih.govacs.org These methods are particularly useful for coupling pyrazole and aniline moieties, especially when direct condensation or reductive amination is challenging.
An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. acs.org This protocol allows for the coupling of 4-bromo-1H-pyrazoles with various amines, including anilines, under mild reaction conditions. acs.org The development of specialized ligands has been crucial for the success of these transformations, enabling the coupling of a wide range of substrates with high efficiency. acs.orgmit.edu The versatility of palladium catalysis allows for the synthesis of complex molecules, including those with applications in organic light-emitting devices (OLEDs). mit.edumit.edu
The general reaction is depicted below:

Table 3: Ligands for Palladium-Catalyzed Amination of Bromopyrazoles
| Bromopyrazole Substrate | Amine Coupling Partner | Ligand | Catalyst System | Reference |
| 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos (L4) | Pd precatalyst | acs.org |
| Five-membered heterocyclic bromides | Primary amides | AdBrettPhos | Pd/AdBrettPhos | mit.edu |
C-F Activation Strategies for Substituted Pyrazole-Anilines
Carbon-fluorine (C-F) bond activation has emerged as a powerful strategy for the synthesis of complex molecules, offering an alternative to traditional cross-coupling reactions. This approach is particularly relevant for the synthesis of fluorinated organic compounds and for the late-stage functionalization of molecules.
A notable example is the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline via a C-F activation strategy. mdpi.com This reaction involves refluxing a mixture of KOH, 4-(trifluoromethyl)aniline, and 4-methylpyrazole (B1673528) in DMSO. mdpi.com This method provides a direct route to the desired product in good yield. mdpi.com While not a direct synthesis of the core this compound, this methodology demonstrates the potential of C-F activation for constructing complex pyrazole-aniline structures. The development of Lewis acid-catalyzed [3+2] cycloaddition reactions of trifluoromethylated N-acylhydrazones with alkenes also highlights the growing interest in incorporating trifluoromethyl groups into pyrazole-containing molecules. researchgate.net
General Pyrazole Ring Formation Methodologies
The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These methodologies can be broadly categorized and are often adaptable for the synthesis of a wide array of pyrazole derivatives, including precursors to this compound. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and the need for regiochemical control.
One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. chim.itmdpi.com This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. chim.it The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, can sometimes be a challenge, leading to the formation of a mixture of regioisomers. mdpi.com To address this, various strategies have been developed, including the use of specific solvents or catalysts to direct the cyclization towards the desired isomer. mdpi.com
Another powerful tool for the construction of the pyrazole ring is the [3+2] cycloaddition reaction. nih.govnih.gov This reaction typically involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. nih.gov The regioselectivity of this cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov In recent years, the use of alkyne surrogates has expanded the scope of this methodology, providing access to previously challenging substitution patterns. nih.gov Catalyst-free thermal cycloadditions of diazo compounds to alkynes have also been reported, offering a green and high-yielding route to pyrazoles. nih.gov
Dehydrogenative coupling reactions have emerged as a more recent and atom-economical approach to pyrazole synthesis. These methods often involve the use of transition metal catalysts, such as ruthenium, to facilitate the coupling of readily available starting materials like 1,3-diols and arylhydrazines, with the release of only water and hydrogen gas as byproducts. numberanalytics.com This approach avoids the need for pre-functionalized substrates and is considered a green synthetic route. numberanalytics.com Oxidative dehydrogenative couplings of pyrazol-5-amines have also been developed for the synthesis of functionalized azopyrrole derivatives, showcasing the versatility of this strategy. mdpi.com
Multicomponent reactions (MCRs) offer an efficient and convergent strategy for the synthesis of highly substituted pyrazoles in a single synthetic operation. nih.gov These reactions combine three or more starting materials in a one-pot fashion to generate complex products, often with high atom economy. For instance, the reaction of an aldehyde, malononitrile, and a hydrazine can lead to the formation of aminopyrazoles. nih.gov The development of new MCRs continues to be an active area of research, providing rapid access to diverse libraries of pyrazole-containing compounds. nih.gov
The following table summarizes some of the general methodologies for pyrazole ring formation:
| Methodology | Reactants | Key Features | Reference(s) |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Well-established, versatile, potential regioselectivity issues. | chim.itmdpi.com |
| [3+2] Cycloaddition | Diazo Compound + Alkyne/Alkyne Surrogate | High efficiency, regioselectivity is a key consideration. | nih.govnih.gov |
| Dehydrogenative Coupling | 1,3-Diol + Arylhydrazine | Atom-economical, green methodology, often catalyzed by transition metals. | numberanalytics.com |
| Multicomponent Reactions | e.g., Aldehyde + Malononitrile + Hydrazine | High efficiency, convergent, one-pot synthesis of complex pyrazoles. | nih.gov |
Synthetic Challenges and Future Directions in Chemical Synthesis of Pyrazole-Anilines
The introduction of the allyl group onto the pyrazole nitrogen can be achieved through N-alkylation of a pre-formed pyrazole ring. However, this reaction can sometimes lead to a mixture of N1 and N2-alkylated products, depending on the reaction conditions and the substituents on the pyrazole ring. The subsequent introduction of the aniline moiety at the C4 position often relies on cross-coupling reactions, which may require specific catalysts and reaction conditions to achieve high yields and avoid side reactions.
Future directions in the synthesis of pyrazole-anilines and other complex pyrazole derivatives are focused on addressing these challenges and developing more efficient, sustainable, and versatile synthetic methodologies. A key trend is the continued development of "green" chemistry approaches. ias.ac.in This includes the use of environmentally benign solvents, such as water or ethanol, catalyst-free reactions, and the development of reusable catalysts to minimize waste and environmental impact. ias.ac.in Microwave-assisted and ultrasound-assisted organic synthesis are also gaining traction as they can significantly reduce reaction times and improve yields. mdpi.com
The development of novel catalytic systems is another important area of research. nih.govnumberanalytics.com This includes the design of new ligands for transition metal catalysts to improve their activity, selectivity, and substrate scope in reactions such as cross-coupling and dehydrogenative coupling. The exploration of photoredox catalysis is also opening up new avenues for pyrazole synthesis under mild conditions.
Furthermore, there is a growing interest in the development of one-pot and tandem reactions that allow for the construction of complex pyrazole derivatives from simple starting materials in a single operation. mdpi.com These strategies not only improve synthetic efficiency but also reduce the need for purification of intermediates, saving time and resources. The exploration of new multicomponent reactions will undoubtedly play a crucial role in the future of pyrazole synthesis, enabling the rapid generation of diverse molecular scaffolds for various applications. nih.gov The ability to synthesize structurally diverse pyrazole derivatives is highly desirable for exploring their potential in materials science and medicinal chemistry. mdpi.com
Chemical Reactivity and Derivatization Strategies of 3 1 Allyl 1h Pyrazol 4 Yl Aniline
Transformations of the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary aromatic amine, making it amenable to a wide range of chemical transformations. The amino group is an activating, ortho-, para-directing group for electrophilic substitution, while also serving as a nucleophile and a site for oxidative and reductive reactions.
Aromatic Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)
The phenyl ring of the aniline moiety is activated towards electrophilic attack at the positions ortho and para to the amino group (positions 2, 4, and 6). However, since position 4 is occupied by the pyrazole (B372694) ring, substitution is directed to the ortho positions.
Nitration: The introduction of a nitro group onto the aniline ring can be achieved using nitrating agents. The reaction of pyrazoles containing a furazanyl moiety with nitrating agents has been studied, indicating that nitration of the pyrazole-linked aromatic system is feasible. researchgate.net In strongly acidic conditions, protonation of the amino group can occur, forming the anilinium ion, which is a deactivating, meta-directing group. This can complicate the regioselectivity of the reaction.
Sulfonation: Sulfonation can be performed using fuming sulfuric acid. The reaction is typically reversible and can be controlled by temperature.
Halogenation: Halogenation with bromine or chlorine can proceed readily. Due to the activating nature of the amino group, these reactions can sometimes lead to poly-halogenated products if not carefully controlled.
Table 1: Potential Aromatic Electrophilic Substitution Reactions on the Aniline Moiety
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | 3-(1-Allyl-1H-pyrazol-4-yl)-2-nitroaniline and/or 3-(1-Allyl-1H-pyrazol-4-yl)-4-nitroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-allyl-1H-pyrazol-4-yl)benzenesulfonic acid |
| Bromination | Br₂ in AcOH | 2-Bromo-3-(1-allyl-1H-pyrazol-4-yl)aniline and/or 2,6-Dibromo-3-(1-allyl-1H-pyrazol-4-yl)aniline |
Reductive and Oxidative Modifications of the Aniline
The amino group itself is a key site for various modifications.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halides, cyano, hydroxyl, and other functional groups. Furthermore, deaminative transformations through diazotization, followed by arylation via Suzuki–Miyaura cross-coupling, can introduce significant molecular complexity. acs.org
Oxidation: Oxidation of the aniline moiety can lead to various products depending on the oxidant and reaction conditions. Mild oxidation can form nitroso or nitro compounds, while stronger oxidation can lead to polymerization or degradation.
Amide and Sulfonamide Formation: The nucleophilic amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively. This is a common strategy to protect the amino group or to introduce new functionalities. For instance, reactions with 3-chloropropionyl chloride can form ω-chloro-N-propananilides, which can be further functionalized. turkjps.org
Reactions Involving the Pyrazole Ring and Allyl Substituent
The pyrazole ring and its N-allyl group offer additional sites for chemical modification, distinct from the aniline moiety.
Functionalization of the Pyrazole Heterocycle
Pyrazoles are π-excessive heteroaromatic systems. chim.it While the C4 position is a common site for electrophilic substitution in unsubstituted pyrazoles, this position is blocked in the target molecule. chim.it Therefore, functionalization must target other positions.
Metal-Catalyzed Cross-Coupling: The C-H bonds of the pyrazole ring, particularly at the C3 and C5 positions, can be functionalized through directed C-H activation or after conversion to a halide or triflate. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, are effective for introducing aryl or heteroaryl moieties at these positions. acs.org
N-Alkylation/Arylation: While the N1 position is already substituted with an allyl group, the second nitrogen atom (N2) of the pyrazole ring can potentially undergo reactions, though this is less common for N1-substituted pyrazoles.
Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions under certain conditions, although this often requires activation or specific reaction partners. orientjchem.orgorganic-chemistry.org
Transformations and Applications of the Allyl Group
The allyl group is a versatile functional handle susceptible to a variety of transformations.
Addition Reactions: The double bond of the allyl group can undergo electrophilic addition with reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). It can also participate in hydroboration-oxidation to yield a primary alcohol.
Isomerization: The allyl group can be isomerized to the thermodynamically more stable propenyl group using a base or a transition metal catalyst.
Metathesis: Olefin metathesis provides a powerful tool for C-C bond formation. The allyl group can participate in cross-metathesis with other olefins to introduce more complex side chains or in ring-closing metathesis if another double bond is present in the molecule.
Palladium-Catalyzed Reactions: The allyl group is an excellent substrate for various palladium-catalyzed reactions, including allylic alkylation, amination, and etherification. researchgate.net These reactions allow for the attachment of a wide range of nucleophiles to the allylic position. A route for a cyclization reaction involving N-allyl-N'-benzylideneacetohydrazide has been developed using a palladium catalyst. researchgate.net
Polymerization and Cross-linking: The vinyl functionality of the allyl group can be utilized in polymerization reactions, potentially leading to novel polymers with pyrazolyl-aniline side chains. It can also act as a cross-linking agent in copolymerizations.
Table 2: Potential Transformations of the Allyl Group
| Reaction Type | Reagents/Catalyst | Product Type |
| Allylic Bromination | N-Bromosuccinimide (NBS) | Allylic bromide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Heck Coupling | Aryl halide, Pd catalyst, base | Arylated alkene |
| Isomerization | Base (e.g., KOtBu) | Propenyl-substituted pyrazole |
| Cross-Metathesis | Grubbs' catalyst, alkene partner | Elongated or functionalized side chain |
Formation of Fused and Spirocyclic Systems from 3-(1-Allyl-1H-pyrazol-4-yl)aniline Scaffolds
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of complex polycyclic systems.
Fused Heterocycles: The aniline and pyrazole moieties can be used to construct fused ring systems. One of the most valuable methods for synthesizing a pyrazoloquinoline system involves the reaction between an aromatic amine and a pyrazole derivative containing a ketone or aldehyde group. mdpi.com By first functionalizing the C5 position of the pyrazole ring with a carbonyl group, an intramolecular Friedländer-type condensation with the aniline ring could yield a pyrazolo[3,4-b]quinoline. Such fused systems are of significant interest in medicinal chemistry. mdpi.commdpi.com The reaction of 5-aminopyrazoles with 1,3-bis-electrophilic reagents is a common method to form fused pyrazoles. chim.it
Spirocyclic Systems: Spirocycles can be formed by reactions that involve two different parts of the molecule reacting with a single bifunctional reagent. For example, a reaction could involve the aniline nitrogen and the C5 position of the pyrazole ring. The synthesis of spiro-fused pyrazolidoylisoxazolines has been reported starting from monosubstituted hydrazines, utilizing a 1,3-dipolar cycloaddition reaction. nih.gov Similarly, proline-catalyzed three-component reactions have been used to create pyrazole-fused spiro compounds. researchgate.net It is conceivable that derivatization of the aniline nitrogen and subsequent reaction with the allyl group or the pyrazole ring could lead to the formation of unique spirocyclic structures. nih.gov
Mechanistic Studies of Key Derivatization Reactions
Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. For this compound, key transformations target the aniline and allyl functionalities.
The derivatization of the primary amino group of the aniline moiety is a common and versatile strategy. One of the most fundamental reactions is N-acylation , which typically proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide product. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.
Another pivotal reaction of the aniline group is diazotization , which converts the primary amine into a highly versatile diazonium salt. The mechanism of diazotization involves the in situ generation of the nitrosonium ion (NO⁺) from sodium nitrite (B80452) and a strong acid. acs.org The aniline nitrogen then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the resonance-stabilized arenediazonium ion. numberanalytics.com Kinetic studies on substituted anilines have shown that the rate of diazotization is dependent on the electronic nature of the substituents on the aromatic ring. rsc.org For this compound, the electron-donating or -withdrawing nature of the pyrazole substituent would influence the nucleophilicity of the aniline nitrogen and thus the rate of this reaction.
The resulting diazonium salt is a valuable intermediate for a variety of subsequent transformations, most notably the Sandmeyer reaction . This reaction facilitates the introduction of a wide range of substituents onto the aromatic ring, including halides and cyano groups, via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.com The reaction is initiated by a single-electron transfer from a copper(I) catalyst to the diazonium ion, which leads to the formation of an aryl radical and the evolution of nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. numberanalytics.com
The allyl group on the pyrazole ring offers another site for derivatization, primarily through palladium-catalyzed reactions . The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com The mechanism involves the oxidative addition of a palladium(0) catalyst to the allylic substrate, forming a π-allyl palladium(II) complex. nih.gov A nucleophile can then attack this complex, typically at one of the terminal carbons of the allyl system, to form the product and regenerate the palladium(0) catalyst. youtube.com The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the allyl system and the incoming nucleophile. Recent studies have demonstrated the utility of palladium-catalyzed N-allylic alkylation of pyrazoles, highlighting the potential for modifying the allyl group in compounds like this compound. acs.org
The Heck reaction provides another avenue for the functionalization of the allyl group. This palladium-catalyzed reaction couples the alkene with an aryl or vinyl halide. wikipedia.org The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and regenerates the palladium catalyst. nih.gov
Detailed mechanistic investigations for the specific derivatization of this compound are not extensively reported in the literature. However, the established mechanisms for these fundamental organic reactions provide a solid framework for predicting and understanding its chemical behavior. The electronic character of the 1-allyl-1H-pyrazol-4-yl substituent, which can be either electron-donating or -withdrawing depending on the reaction conditions and the specific atom being considered, will play a crucial role in modulating the reactivity of both the aniline and allyl moieties.
| Reaction Type | Key Mechanistic Steps | Influencing Factors on this compound |
| N-Acylation | Nucleophilic attack of aniline nitrogen on carbonyl carbon, elimination of leaving group. | Nucleophilicity of the aniline nitrogen, influenced by the electronic properties of the pyrazole ring. |
| Diazotization | Formation of nitrosonium ion, nucleophilic attack by aniline, dehydration. acs.orgnumberanalytics.com | Basicity and nucleophilicity of the aniline nitrogen. rsc.org |
| Sandmeyer Reaction | Single-electron transfer from Cu(I) to diazonium ion, formation of aryl radical, reaction with Cu(II)-nucleophile. numberanalytics.comwikipedia.orgbyjus.com | Stability of the corresponding diazonium salt and aryl radical. |
| Palladium-Catalyzed Allylic Substitution (Tsuji-Trost) | Oxidative addition of Pd(0) to the allyl group, formation of a π-allyl complex, nucleophilic attack. youtube.comnih.gov | Steric and electronic environment of the allyl group. |
| Heck Reaction | Oxidative addition of halide to Pd(0), migratory insertion of the allyl group, β-hydride elimination. wikipedia.orgnih.gov | Reactivity of the allyl double bond. |
Advanced Spectroscopic and Structural Elucidation of 3 1 Allyl 1h Pyrazol 4 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 3-(1-Allyl-1H-pyrazol-4-yl)aniline , a combination of one-dimensional and two-dimensional NMR experiments is required for a complete structural characterization.
Proton (¹H) NMR Applications in Pyrazole-Aniline Systems
Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons and their neighboring environments within a molecule. In pyrazole-aniline systems, the chemical shifts of the protons are influenced by the electronic effects of both the pyrazole (B372694) and aniline (B41778) rings, as well as any substituents.
For This compound , the ¹H NMR spectrum is predicted to exhibit distinct signals for the protons of the allyl group, the pyrazole ring, and the aniline ring. The protons of the allyl group are expected to appear in the upfield region, typically between δ 5.0 and 6.0 ppm for the vinyl protons and around δ 4.6 ppm for the methylene (B1212753) protons attached to the pyrazole nitrogen. The pyrazole ring protons are anticipated to resonate in the aromatic region, with distinct singlets for the H-3 and H-5 protons. The protons of the aniline ring will also appear in the aromatic region, with their chemical shifts and splitting patterns dictated by the substitution pattern on the ring. The amine (-NH₂) protons of the aniline moiety are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Allyl -CH= | 5.90-6.10 | m | |
| Allyl =CH₂ | 5.10-5.30 | m | |
| Allyl N-CH₂ | 4.50-4.70 | d | ~5.0 |
| Pyrazole H-3 | 7.50-7.70 | s | |
| Pyrazole H-5 | 7.80-8.00 | s | |
| Aniline Ar-H | 6.60-7.30 | m | |
| Aniline -NH₂ | 3.50-4.50 | br s |
Carbon-13 (¹³C) NMR for Backbone Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
In the ¹³C NMR spectrum of This compound , the carbon atoms of the allyl group will appear in the upfield region, typically with the sp² carbons between δ 115 and 135 ppm and the sp³ carbon attached to the nitrogen at around δ 50 ppm. The pyrazole ring carbons will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. The carbon attached to the aniline ring (C-4) is expected to be in the range of δ 120-130 ppm. The aniline ring carbons will also show signals in the aromatic region, with the carbon attached to the amino group (C-1') appearing at a characteristic downfield shift.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Allyl -CH= | 132-135 |
| Allyl =CH₂ | 117-120 |
| Allyl N-CH₂ | 50-55 |
| Pyrazole C-3 | 138-142 |
| Pyrazole C-4 | 120-125 |
| Pyrazole C-5 | 128-132 |
| Aniline C-1' | 145-148 |
| Aniline C-2'/C-6' | 113-117 |
| Aniline C-3'/C-5' | 128-130 |
| Aniline C-4' | 115-119 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Architectures
For complex molecules like This compound , one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals and establishing connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would definitively link the allyl protons to their corresponding carbons.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Infrared (IR) Spectroscopy Characterization
The IR spectrum of This compound is expected to show characteristic absorption bands for the various functional groups present. The N-H stretching vibrations of the primary amine group in the aniline moiety are predicted to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the allyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibration of the allyl group and the aromatic rings will likely appear in the 1600-1650 cm⁻¹ region. The C=N stretching of the pyrazole ring is expected around 1500-1600 cm⁻¹. Fingerprint region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aniline N-H | 3300-3500 | Stretch (two bands) |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H (Allyl) | 2850-3000 | Stretch |
| C=C (Aromatic and Allyl) | 1600-1650 | Stretch |
| C=N (Pyrazole) | 1500-1600 | Stretch |
| N-H (Aniline) | 1550-1650 | Bend |
| C-N | 1250-1350 | Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For This compound (C₁₂H₁₃N₃), the molecular weight is 199.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 199. The fragmentation pattern would likely involve the loss of the allyl group (C₃H₅, 41 Da) leading to a fragment ion at m/z 158. Further fragmentation of the aniline and pyrazole rings would produce a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition of the molecule.
| m/z | Predicted Fragment | Interpretation |
|---|---|---|
| 199 | [C₁₂H₁₃N₃]⁺ | Molecular Ion ([M]⁺) |
| 158 | [M - C₃H₅]⁺ | Loss of allyl group |
| 131 | [C₉H₇N₂]⁺ | Further fragmentation |
| 92 | [C₆H₆N]⁺ | Fragment from aniline ring |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy provides critical insights into the conjugated systems and electronic transitions within a molecule. For this compound, understanding these properties is key to elucidating its electronic behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions occurring in a molecule, particularly the π-π* and n-π* transitions associated with conjugated systems. While specific UV-Vis spectral data for this compound are not extensively detailed in publicly available literature, the electronic absorption characteristics can be inferred from studies on analogous pyrazole-based compounds.
Generally, pyrazole derivatives exhibit characteristic absorption bands in the UV-Vis region, typically between 200 and 400 nm. turkjps.org The spectrum is a result of the electronic structure, which includes the pyrazole ring, the aniline moiety, and the allyl group. The conjugation between the pyrazole and aniline rings is expected to give rise to distinct absorption maxima (λmax).
Research on various pyrazole-based compounds has shown that the wavelength of maximum absorbance can range from 218 to 254 nm. turkjps.org For instance, studies on pyrazoles conjugated with other aromatic systems reveal characteristic π–π* and n–π* transitions. mdpi.com The aniline and pyrazole rings in this compound form a conjugated system, which would likely result in absorption bands within this region. The precise λmax and molar absorptivity (ε) would be sensitive to the solvent environment due to potential solvatochromic effects.
Table 1: Representative UV-Vis Spectral Data for Pyrazole Derivatives
| Compound Name | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) | Solvent |
| 3,5-diphenyl-1H-pyrazole | 254 | 1046 | Not Specified |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | 252 | 1029 | Not Specified |
| 3-(trifluoromethyl)-5-methyl-1H-pyrazole | 218 | 685 | Not Specified |
| Pyrazole | 203 | Not Specified | Gas Phase |
This table presents data for analogous compounds to illustrate the expected spectral region for this compound. Data derived from multiple sources. turkjps.orgcardiff.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, analysis of crystallographic data from closely related structures allows for a well-founded prediction of its solid-state conformation.
For example, the crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid reveals key structural features that are likely to be conserved. nih.gov In the solid state, the pyrazole ring is expected to be essentially planar. The aniline ring would be twisted relative to the plane of the pyrazole ring, with a specific dihedral angle determined by steric hindrance and crystal packing forces. The allyl group, being flexible, can adopt various conformations, but it is anticipated to be positioned to minimize steric clashes with the pyrazole ring.
Intermolecular hydrogen bonding is also a critical feature in the crystal packing of such compounds. The aniline moiety (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors, leading to the formation of complex hydrogen-bonding networks that stabilize the crystal lattice. nih.gov
Table 2: Crystallographic Data for a Related Pyrazole Derivative
| Parameter | Value (for 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 9.876 (2) |
| c (Å) | 8.234 (2) |
| β (°) | 108.12 (3) |
| V (ų) | 781.9 (3) |
| Z | 4 |
This table showcases crystallographic data for a structurally similar compound, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, to provide context. nih.gov
Polymorphism Studies via X-ray Diffraction
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, such as melting point, solubility, and stability.
There are no specific polymorphism studies available for this compound. However, research on other substituted pyrazole compounds has demonstrated the existence of polymorphism. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been shown to crystallize into at least two different polymorphs, identified through single-crystal X-ray diffraction. mdpi.com These polymorphs differ in their crystal packing and intermolecular interactions. mdpi.com
Given the conformational flexibility of the allyl group and the potential for different hydrogen bonding arrangements of the aniline group, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. Further investigation using techniques such as powder X-ray diffraction (PXRD) would be necessary to explore this possibility.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and identity.
The molecular formula for this compound is C₁₂H₁₃N₃. The calculated elemental composition is a benchmark against which experimental results are measured. For a synthesized sample to be considered pure, the found values should be within ±0.4% of the calculated values. turkjps.org
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 12 | 144.132 | 72.33% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.58% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.09% |
| Total | 199.257 | 100.00% |
This table presents the calculated elemental composition for the target compound, C₁₂H₁₃N₃.
Computational and Theoretical Investigations of 3 1 Allyl 1h Pyrazol 4 Yl Aniline
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
No published studies were found that specifically report the use of Density Functional Theory to determine the electronic structure and optimized geometry of 3-(1-Allyl-1H-pyrazol-4-yl)aniline.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
There are no available research articles detailing Natural Bond Orbital (NBO) analysis to investigate the intramolecular interactions within this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A search of scientific databases yielded no studies on the use of Molecular Electrostatic Potential (MEP) mapping to predict the reactivity of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Specific computational predictions of NMR chemical shifts or IR frequencies for this compound are not available in the current scientific literature.
Thermochemical and Kinetic Studies of Reactions (e.g., Transition State Analysis)
There are no documented thermochemical or kinetic studies, including transition state analyses, for reactions involving this compound.
Molecular Modeling and Simulation Approaches
No literature was found that describes the application of molecular modeling and simulation approaches to study this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. uomisan.edu.iqnih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates like those based on the pyrazole-aniline scaffold. Docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. nih.govnih.gov
For pyrazole-aniline derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating key binding interactions. nih.govresearchgate.net For instance, studies on similar scaffolds have shown that the pyrazole (B372694) ring can act as a versatile scaffold, participating in hydrogen bonds and hydrophobic interactions within the active sites of various enzymes, such as protein kinases. nih.govnih.gov The aniline (B41778) group, in turn, can be functionalized to occupy specific pockets within the binding site, enhancing selectivity and potency. researchgate.net Docking studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, for example, have been used to predict their binding model within the active site of cyclin-dependent kinase 2 (CDK2), a key cancer target. nih.gov These simulations revealed specific hydrogen bonds and hydrophobic interactions that are critical for inhibitory activity. nih.gov The reliability of such docking procedures is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. nih.gov
The insights from molecular docking are summarized in the table below, showcasing the variety of targets that pyrazole-aniline type structures have been investigated against.
| Target Protein | PDB ID | Ligand Scaffold | Key Interactions Observed/Predicted | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | - | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Hydrogen bonds, Hydrophobic interactions | nih.govresearchgate.net |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4AGD | Pyrazole derivatives | Strong binding affinity, interactions with key residues | nih.gov |
| Carbonic Anhydrase I & II | - | Pyrazole derivatives | Binding interactions with target enzymes | nih.gov |
| RET Kinase | - | Pyrazole derivatives | Hydrogen bonds with Ala807, hydrophobic interactions | nih.gov |
| Dipeptidyl peptidase-IV (DPP-IV) | 3WQH | Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline | Hydrophobic interactions (π-π stacked, π-alkyl), Electrostatic interactions | chemmethod.com |
This table is generated based on findings from various studies on pyrazole derivatives and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.comdntb.gov.ua This technique is used to assess the stability of the docked complex, explore the conformational landscape of the ligand within the binding site, and refine the binding hypothesis. nih.govresearchgate.net For pyrazole-containing compounds, MD simulations are crucial for confirming that the interactions predicted by docking are maintained over a period of nanoseconds, which lends confidence to the proposed binding mode. nih.gov
The stability of the protein-ligand complex during an MD simulation is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. nih.govnih.gov A stable RMSD profile over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible and which are rigid, providing insights into the dynamics of the interaction. nih.gov For example, MD studies on a pyrazole derivative inhibiting RET kinase showed that while some hydrogen bonds were dynamic, key hydrophobic interactions remained consistent throughout the simulation, confirming the stability of the complex. nih.gov Similarly, simulations of pyrazole derivatives with the DPP-IV enzyme have been used to confirm that the ligand does not cause significant conformational changes in the binding site, indicating a stable interaction. chemmethod.com
In Silico ADMET Prediction Methodologies for Pharmacokinetic Assessment (Excluding Specific Toxicity Profiles)
Before a compound can become a drug, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADMET prediction models provide a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to filter out candidates with poor drug-like characteristics. nih.govnih.gov For compounds like this compound, various computational tools and web servers, such as SwissADME and pkCSM, are employed to predict these crucial parameters using the molecule's structure. nih.govnih.gov
These prediction methodologies are based on quantitative structure-activity relationship (QSAR) models and graph-based signatures. nih.govej-chem.org They evaluate a range of physicochemical and pharmacokinetic properties. For instance, "drug-likeness" is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Predictions for pyrazole derivatives often show good potential for oral bioavailability, with high predicted human intestinal absorption. nih.govnih.gov However, some models might predict challenges, such as potential difficulties in crossing the blood-brain barrier. nih.gov These in silico assessments are vital for prioritizing which compounds in a series, such as those built on the pyrazole-aniline scaffold, should be advanced to more resource-intensive experimental testing. nih.gov
| ADMET Parameter | Prediction Method/Tool | Relevance | General Findings for Pyrazole Scaffolds | Reference |
| A bsorption | SwissADME, pkCSM | Predicts human intestinal absorption (HIA) and oral bioavailability. | Generally good HIA predicted for many derivatives. | nih.govnih.gov |
| D istribution | pkCSM | Predicts blood-brain barrier (BBB) penetration, plasma protein binding. | BBB penetration can be variable depending on specific substitutions. | nih.gov |
| M etabolism | SwissADME, pkCSM | Predicts interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Variable, highly dependent on the nature of substituents on the scaffold. | nih.gov |
| E xcretion | pkCSM | Predicts total clearance. | Data is used to estimate the compound's half-life in the body. | nih.gov |
| Drug-Likeness | SwissADME | Evaluates compliance with rules like Lipinski's Rule of Five. | Many pyrazole derivatives show good drug-like properties. | nih.govresearchgate.net |
This table summarizes common in silico ADMET predictions for pyrazole-based compounds and is for illustrative purposes.
Structure-Based Ligand Design Principles Applied to Pyrazole-Aniline Scaffolds
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This means it is a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for designing new drugs. nih.govnih.gov The pyrazole-aniline combination, in particular, serves as a versatile template for developing inhibitors, especially for protein kinases, which are crucial targets in oncology. nih.govnih.gov
Structure-based ligand design leverages the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form specific, high-affinity interactions. For pyrazole-aniline scaffolds, key design principles include:
Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, mimicking their size, shape, and electronic properties to engage in critical interactions like hydrogen bonding and pi-stacking. nih.gov
Scaffold Hopping and Functionalization: The core pyrazole-aniline structure allows for systematic modifications. The aniline moiety provides a convenient point for adding various substituents that can explore different sub-pockets of a target's active site, thereby tuning the compound's potency and selectivity. tandfonline.commdpi.com
Mimicking ATP: In the context of kinase inhibitors, the pyrazole scaffold is often part of a larger molecule designed to mimic adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors and donors, interacting with the "hinge region" of the kinase domain, a critical interaction for many kinase inhibitors. nih.gov
Exploration of Biological Activities and Target Interactions of 3 1 Allyl 1h Pyrazol 4 Yl Aniline Derivatives in Vitro Focus
In Vitro Antimicrobial Research
The antimicrobial potential of pyrazole-aniline derivatives has been investigated against a spectrum of microbial pathogens, including bacteria and fungi. These studies are crucial in the quest for new agents to combat the growing challenge of antimicrobial resistance.
Antibacterial Activity Studies Against Gram-Positive and Gram-Negative Strains
Research into pyrazole-aniline derivatives has revealed their potential as inhibitors of bacterial growth. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, aniline-derived pyrazoles have been identified as growth inhibitors of Staphylococcus aureus, with some 3-phenyl pyrazole (B372694) derivatives demonstrating moderate activity with Minimum Inhibitory Concentration (MIC) values as low as 16 µg/mL. nih.gov The nature of substituents on the N-phenyl ring has been found to significantly influence the antimicrobial properties of these compounds. nih.gov
In a study of pyrazole-aniline linked coumarin (B35378) derivatives, several compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net Specifically, compounds with values ranging between 1.9 and 7.8 μg/mL were identified as having promising activity on all tested bacterial strains. researchgate.net Another study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives reported the synthesis of novel pyrazole compounds with potent antibacterial activity, showing MICs as low as 0.5 μg/mL. nih.gov These compounds were found to be effective against bacterial growth in both planktonic and biofilm contexts. nih.gov
Furthermore, pyrazole-thiazole hybrids containing a hydrazone moiety have demonstrated antibacterial activity with a MIC/MBC spectrum of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov The antibacterial activity of the pyrazole moiety is often attributed to its unique properties as an electron donor system and its ability to act as a constrained pharmacophore at the receptor site. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected Pyrazole-Aniline Derivatives
| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference(s) |
|---|---|---|---|
| 3-Phenyl Pyrazole Derivatives | Staphylococcus aureus | As low as 16 µg/mL | nih.gov |
| Pyrazole-Aniline Linked Coumarin Derivatives | Gram-positive and Gram-negative strains | 1.9 - 7.8 µg/mL | researchgate.net |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives | Gram-positive bacteria | As low as 0.5 µg/mL | nih.gov |
| Pyrazole-Thiazole Hybrids | S. aureus and other strains | 1.9/7.8 to 3.9/7.8 µg/mL (MIC/MBC) | nih.gov |
Antifungal Activity Investigations
The antifungal properties of pyrazole derivatives have also been a subject of extensive research. Pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group have been designed and evaluated for their antifungal activities against various plant pathogenic fungi. researchgate.net Some of these compounds, particularly those with a bulky electronegative unit at the ortho-position of the aniline scaffold, demonstrated a conspicuous antifungal effect against Fusarium graminearum. researchgate.net For instance, one such derivative exhibited an EC50 value of 5.61 μg/mL against F. graminearum. researchgate.net
In another study, novel pyrazole analogues containing an aryl trifluoromethoxy group were synthesized and screened for their in vitro antifungal activities. nih.gov While many of the tested compounds showed some degree of antifungal activity, one derivative with a conjugated aryl structure displayed good activity against Colletotrichum micotianae with an inhibition rate of 56.03%. nih.gov Another compound in the same series showed an inhibition rate of 81.22% against Fusarium graminearum. nih.gov
Additionally, pyrazole-aniline linked coumarin derivatives have been found to exhibit potential antifungal activity against various fungal strains. researchgate.net Some of these compounds were found to be equipotent to the standard drug miconazole (B906) against certain fungal strains. researchgate.net The mechanism of action for some of these active derivatives is believed to be the inhibition of the ergosterol (B1671047) biosynthesis pathway. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Fungal Strain(s) | Activity | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one Derivatives | Fusarium graminearum | EC50 of 5.61 µg/mL for a lead compound | researchgate.net |
| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Colletotrichum micotianae | 56.03% inhibition rate | nih.gov |
| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Fusarium graminearum | 81.22% inhibition rate | nih.gov |
| Pyrazole-Aniline Linked Coumarin Derivatives | Various fungal strains | Equipotent to miconazole for some compounds | researchgate.net |
Antitubercular Activity Assessments
The search for novel antitubercular agents has led to the investigation of various pyrazole-containing scaffolds. nih.gov Pyrazole derivatives have shown promising potency and may possess novel mechanisms of action against Mycobacterium tuberculosis. nih.gov A study on novel pyrazole-4-carboxamide derivatives identified compounds with significant antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com Specifically, compounds with MIC values of 3.12 µg/ml and 6.25 µg/ml were reported. japsonline.com
In another research effort, a series of novel pyrazole derivatives were designed and evaluated for their growth inhibitory activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Rv. researchgate.netdntb.gov.ua One of the lead compounds from this series exhibited an M. tuberculosis H37Rv inhibition of 1.9 μg/mL. dntb.gov.ua Furthermore, pyrazolo-quinoline analogues have been synthesized, with six derivatives displaying very significant activity at a 1.6 µg/mL concentration against M. tuberculosis, which was more active than the standard drug pyrazinamide. researchgate.net
The structure-activity relationship studies of pyrimidinone-pyrazole derivatives have shown that modifications on both the pyrimidinone and pyrazole portions can lead to improved potency against M. tuberculosis in vitro, with MICs as low as 200 nM being achievable. nih.gov
Table 3: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives
| Compound Type | Mycobacterium Strain | Activity (MIC) | Reference(s) |
|---|---|---|---|
| Pyrazole-4-Carboxamide Derivatives | M. tuberculosis H37Rv | 3.12 µg/ml and 6.25 µg/ml | japsonline.com |
| Novel Pyrazole Derivatives | M. tuberculosis H37Rv | 1.9 µg/mL | dntb.gov.ua |
| Pyrazolo-Quinoline Analogues | M. tuberculosis | 1.6 µg/mL | researchgate.net |
| Pyrimidinone-Pyrazole Derivatives | M. tuberculosis | As low as 200 nM | nih.gov |
In Vitro Antiviral Research
The antiviral potential of pyrazole-aniline derivatives has been explored against several viruses, highlighting their promise as a scaffold for the development of new antiviral therapies.
Anti-Respiratory Syncytial Virus (RSV) Activity
Structurally related compounds, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, have been identified as a novel class of potent and selective inhibitors of human Respiratory Syncytial Virus (RSV) replication. researchgate.netfrontiersin.orgnih.gov Most of the tested compounds in this series interfered with RSV replication in the micromolar range, with EC50 values ranging from 5 μM to 28 μM. researchgate.netnih.gov Structure-activity relationship (SAR) studies indicated that the introduction of a chlorine or a bromine atom on the aniline ring resulted in the best anti-RSV activity and selectivity. nih.gov Conversely, the presence of a trifluoromethyl group abolished the anti-RSV activity. nih.gov
Further design and synthesis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines also yielded derivatives that interfered with RSV replication in the micromolar range. frontiersin.org However, the introduction of a p-methoxy substituent on the phenylsulfonyl group completely abolished the anti-RSV activity. frontiersin.org
Table 4: In Vitro Anti-RSV Activity of Selected Pyrazole-Aniline Derivatives
| Compound Series | Activity (EC50) | Key SAR Findings | Reference(s) |
|---|---|---|---|
| N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines | 5 - 28 µM | Chlorine or bromine substitution enhances activity; trifluoromethyl group abolishes activity. | researchgate.netnih.gov |
| N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Micromolar range | p-Methoxy substituent on phenylsulfonyl group abolishes activity. | frontiersin.org |
Anti-Coronavirus Activity
The emergence of novel coronaviruses has spurred research into new antiviral agents. A series of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazin-7-yl)(phenyl)methanones were synthesized and tested for their antiviral activity. researchgate.net The study showed that subtle structural variations on the phenyl moiety could tune the biological properties towards antiviral activity. researchgate.net
In another study, a new indol-3-carboxylic acid derivative was found to exhibit a reliable dose-dependent antiviral activity in vitro against SARS-CoV-2. actanaturae.ru This compound completely suppressed the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM and had a calculated IC50 value of 1.84 μM. actanaturae.ru
Table 5: In Vitro Anti-Coronavirus Activity of Selected Heterocyclic Derivatives
| Compound Type | Virus | Activity | Reference(s) |
|---|---|---|---|
| (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- nih.govresearchgate.netnih.govtriazolo[3,4-b] nih.govresearchgate.netnih.gov thiadiazine derivatives | Coronaviruses | Promising in vitro activity | researchgate.net |
| Indol-3-carboxylic acid derivative | SARS-CoV-2 | IC50 of 1.84 µM | actanaturae.ru |
In Vitro Antiproliferative and Anticancer Research
The pyrazole scaffold is a prominent feature in many compounds developed for cancer therapy. nih.gov These derivatives have been shown to interact with various biological targets crucial for cancer cell proliferation and survival. nih.gov
Cell Line-Based Cytotoxicity and Growth Inhibition Studies
The cytotoxic and antiproliferative effects of pyrazole derivatives have been evaluated against a wide range of human cancer cell lines. These studies are fundamental in the initial screening of potential anticancer agents.
For instance, a series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. One of the compounds, 11a , demonstrated potent activity against the CNS cancer cell line SNB-75 with a median growth inhibition (GI₅₀) of 1.71 μM. rsc.org This compound also showed significant growth inhibition against non-small cell lung cancer (HOP-62), breast cancer (HS-578T), and melanoma (MALME-3M) cell lines. rsc.org
Another study on pyrazole-based hybrid heteroaromatics identified two compounds, 31 and 32 , with potent activity against A549 lung cancer cells, exhibiting IC₅₀ values of 42.79 and 55.73 μM, respectively. nih.gov Importantly, these compounds did not show toxicity to normal cell lines, suggesting a degree of selectivity for cancer cells. nih.gov
Furthermore, two new pyrazole derivatives, compound 1 and compound 2 , were tested for their cytotoxic activity against the A549 human lung cancer cell line. Compound 2 was found to be more effective in inhibiting cell growth, with an EC₅₀ of 220.20 µM, compared to compound 1's EC₅₀ of 613.22 µM. mdpi.com
In a different investigation, three pyrazole derivatives, PYRIND , METPYRIND , and DIPYR , were tested on breast cancer cell lines MCF7 and MDA-MB-231. PYRIND decreased the viability of MCF7 cells with an IC₅₀ of 39.7±5.8 µM after 72 hours of treatment. researchgate.net
The table below summarizes the cytotoxic activities of some pyrazole derivatives against various cancer cell lines.
| Compound | Cell Line | Activity | Value | Reference |
| 11a | SNB-75 (CNS Cancer) | GI₅₀ | 1.71 µM | rsc.org |
| 31 | A549 (Lung Cancer) | IC₅₀ | 42.79 µM | nih.gov |
| 32 | A549 (Lung Cancer) | IC₅₀ | 55.73 µM | nih.gov |
| Compound 2 | A549 (Lung Cancer) | EC₅₀ | 220.20 µM | mdpi.com |
| PYRIND | MCF7 (Breast Cancer) | IC₅₀ | 39.7±5.8 µM | researchgate.net |
Enzyme Inhibition Studies (e.g., Kinase Inhibitors, Cyclin-Dependent Kinase 2 (CDK2)/cyclin E)
A significant mechanism through which pyrazole derivatives exert their anticancer effects is by inhibiting protein kinases, which are key regulators of cell cycle progression and signal transduction. nih.gov Cyclin-dependent kinases (CDKs), particularly CDK2 in complex with cyclin E, are attractive targets for cancer therapy due to their role in cell cycle deregulation. nih.gov
Several pyrazole-based compounds have demonstrated potent inhibition of CDK2. For example, a series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Compounds 4 , 7a , 7d , and 9 exhibited strong inhibition with IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. nih.gov
In another study, novel indole (B1671886) derivatives linked to a pyrazole moiety were screened for their inhibitory activity toward CDK2. Compounds 33 and 34 showed significant inhibition with IC₅₀ values of 0.074 and 0.095 µM, respectively. nih.gov
The table below presents the CDK2 inhibitory activity of selected pyrazole derivatives.
| Compound | Enzyme | Activity | Value | Reference |
| 4 | CDK2/cyclin A2 | IC₅₀ | 3.82 µM | nih.gov |
| 7a | CDK2/cyclin A2 | IC₅₀ | 2.0 µM | nih.gov |
| 7d | CDK2/cyclin A2 | IC₅₀ | 1.47 µM | nih.gov |
| 9 | CDK2/cyclin A2 | IC₅₀ | 0.96 µM | nih.gov |
| 33 | CDK2 | IC₅₀ | 0.074 µM | nih.gov |
| 34 | CDK2 | IC₅₀ | 0.095 µM | nih.gov |
Molecular Mechanisms of Action in Cellular Models (e.g., Interaction with Enzymes/Receptors)
The anticancer activity of pyrazole derivatives is often rooted in their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For instance, compound 11a , a pyrazolo[3,4-d]pyrimidine derivative, was found to induce significant apoptosis in A549 cells. rsc.org It also caused cell cycle arrest at the G0/G1 phase, which was associated with the downregulation of cyclin D1 and upregulation of p27kip1 levels. rsc.org
Similarly, mechanistic studies on a pyrazolo[3,4-d]pyrimidine derivative, compound 24 , revealed that it induced apoptosis and cell cycle arrest at the S and G2/M phases. nih.gov This was accompanied by a marked upregulation of the pro-apoptotic BAX gene expression and downregulation of the anti-apoptotic Bcl-2 gene. nih.gov
In Vitro Enzyme Modulation and Inhibition Studies (Non-Anticancer Specific)
Beyond their antiproliferative effects, pyrazole derivatives have been investigated for their ability to modulate other key enzymes involved in various physiological processes.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for the management of type 2 diabetes. nih.gov Inhibitors of this enzyme, known as gliptins, work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. wikipedia.org
While specific data on 3-(1-Allyl-1H-pyrazol-4-yl)aniline is unavailable, the pyrazole scaffold is a component of some known DPP-IV inhibitors. For example, bovine α-lactalbumin hydrolysates, which are peptide mixtures, have shown potent DPP-IV inhibitory activity in vitro. nih.gov Although not a small molecule like the subject of this article, this highlights the potential for different chemical entities to interact with this enzyme. The development of pyrazole-based small molecule inhibitors of DPP-IV is an active area of research.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is another important enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Pyrazole-based compounds have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.govnih.gov
A series of sulfonamide-based acyl pyrazoles were synthesized and screened for their in vitro α-glucosidase inhibitory activity. All the synthesized compounds (5a-k ) were found to be more potent than the standard drug acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a was the most potent, with an IC₅₀ of 1.13 ± 0.06 µM. frontiersin.org
Another study on novel pyrazole-phenyl semicarbazone derivatives also reported excellent in vitro yeast α-glucosidase inhibition, with IC₅₀ values ranging from 65.1 to 695.0 μM, which were more potent than acarbose (IC₅₀ = 750.0 μM). exlibrisgroup.com Compound 8o was the most potent with an IC₅₀ of 65.1 ± 0.3 μM and exhibited a competitive mode of inhibition. exlibrisgroup.com
The table below shows the α-glucosidase inhibitory activity of some pyrazole derivatives.
| Compound | Enzyme Source | Activity | Value | Reference |
| 5a | α-glucosidase | IC₅₀ | 1.13 ± 0.06 µM | frontiersin.org |
| 8o | Yeast α-glucosidase | IC₅₀ | 65.1 ± 0.3 μM | exlibrisgroup.com |
| Acarbose (Standard) | α-glucosidase | IC₅₀ | 35.1 ± 0.14 µM | frontiersin.org |
| Acarbose (Standard) | Yeast α-glucosidase | IC₅₀ | 750.0 µM | exlibrisgroup.com |
Other Enzyme Target Interactions (e.g., Cathepsin X)
The pyrazole scaffold is a versatile structure known to interact with a variety of enzymes. While specific inhibitory data for this compound derivatives against cathepsin X is not extensively detailed in the reviewed literature, related pyrazole-containing compounds have been identified as inhibitors of other crucial parasitic enzymes. For instance, a pyrazole derivative was found to inhibit falcipain-2, a cysteine protease of Plasmodium falciparum, with an IC50 value of 14 µM. mdpi.com Falcipain-2 is essential for the parasite's lifecycle, as it is involved in the degradation of hemoglobin. The anilino-pyrazole substructure is shared by several derivatives that exhibit promising pharmacological profiles, suggesting that enzyme inhibition is a key mechanism of their action. mdpi.com Further research into the specific enzyme-inhibiting capabilities of this compound derivatives could reveal novel therapeutic targets.
In Vitro Antioxidant Activity Investigations
The antioxidant potential of pyrazole derivatives is a significant area of investigation. The primary mechanism often involves the donation of a hydrogen atom from the pyrazole or associated functional groups to scavenge free radicals, thereby terminating oxidative chain reactions. psu.edu The antioxidant capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. psu.edu
In studies on various pyrazole derivatives, compounds have demonstrated significant radical scavenging activity. For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives showed antioxidant activity, with some compounds exhibiting up to 96.64% inhibition at a concentration of 80 mg/mL. derpharmachemica.com The presence of phenolic structures or other electron-donating groups on the pyrazole core generally enhances antioxidant activity. psu.edu
Table 1: In Vitro Antioxidant Activity of Representative Pyrazole Derivatives
| Compound Series | Assay | Key Finding | Reference |
|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Scavenging | Compound 8 showed 96.64% activity at 80 mg/mL. | derpharmachemica.com |
| 1-[5-(4-Methoxy-phenyl)- mdpi.comnih.govresearchgate.netoxadiazol-2-yl]-piperazine derivatives | DPPH Scavenging | Compound 2c was the most effective radical scavenger in the series. | psu.edu |
In Vitro Anti-inflammatory Activity Studies
Pyrazole and pyrazoline derivatives are recognized for their anti-inflammatory properties, a characteristic attributed to many commercially available drugs containing this scaffold. researchgate.net In vitro studies are crucial for elucidating the mechanisms behind this activity, which often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research on various pyrazoline derivatives has confirmed their potential as anti-inflammatory agents. researchgate.netsigmaaldrich.cn For instance, the inhibition of prostaglandin (B15479496) E2 (PGE2) production is a common method to assess anti-inflammatory effects in vitro. nih.gov A series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized and screened for their anti-inflammatory activity, demonstrating the therapeutic potential of this class of compounds. sigmaaldrich.cn
In Vitro Antimalarial and Antileishmanial Activity Studies
The pyrazole core is considered a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent activity against various parasitic protozoa. mdpi.com
Antimalarial Activity
Derivatives of anilino-pyrazole have been a particular focus for antimalarial drug discovery, showing efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. mdpi.com The substitution pattern on both the pyrazole and aniline rings plays a critical role in determining the potency.
For example, a series of 5-anilino-3-(hetero)arylpyrazoles were evaluated, and it was found that substituting the 3-phenyl ring with a halogen atom (such as fluorine, chlorine, or bromine) generally improved the antimalarial properties. mdpi.com Similarly, certain pyrazolylpyrazoline hybrids demonstrated higher potency against the chloroquine-resistant (RKL9) strain of P. falciparum than chloroquine (B1663885) itself. nih.gov
Table 2: In Vitro Antimalarial Activity of Representative Anilino-Pyrazole Derivatives
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 2b (3-F-phenyl) | D10 (CQ-sensitive) | 1.5 | mdpi.com |
| Compound 2b (3-F-phenyl) | W2 (CQ-resistant) | 1.1 | mdpi.com |
| Compound 2e (4-Br-phenyl) | D10 (CQ-sensitive) | 1.6 | mdpi.com |
| Compound 2e (4-Br-phenyl) | W2 (CQ-resistant) | 1.2 | mdpi.com |
| Compound 5b (Pyrazolylpyrazoline) | RKL9 (CQ-resistant) | Potent Activity | nih.gov |
| Compound 8b (Pyrazole derivative) | RKL9 (CQ-resistant) | 0.033 ± 0.014 | scilit.com |
| Chloroquine (Reference) | RKL9 (CQ-resistant) | 0.188 ± 0.003 | scilit.com |
Antileishmanial Activity
Leishmaniasis is another parasitic disease where pyrazole derivatives have shown significant therapeutic promise. nih.gov In vitro assays against both the promastigote (the motile form in the insect vector) and amastigote (the intracellular form in the human host) stages of Leishmania species are used to evaluate efficacy.
Several studies have highlighted the potent antileishmanial effects of pyrazole-based compounds. nih.govmdpi.com Pyrazolylpyrazoline hybrids were effective against Leishmania aethiopica, with some compounds showing promising activity against both promastigote and amastigote forms. nih.gov Another study on pyrazole derivatives against Leishmania major promastigotes found that several compounds exhibited significantly greater potency than the standard drug, Glucantime. nih.gov The nature and position of substituents on the pyrazole ring were found to be critical for activity, with chlorine substitution often being favorable. nih.gov
Table 3: In Vitro Antileishmanial Activity of Representative Pyrazole Derivatives
| Compound | Leishmania Species/Form | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Compound 5b (Pyrazolylpyrazoline) | L. aethiopica (Amastigote) | Active | nih.gov |
| Compound 7a (Pyrazolylpyrazoline) | L. aethiopica (Amastigote) | Active | nih.gov |
| Compound P₁ | L. major (Promastigote) | 35.53 | nih.gov |
| Compound P₅ | L. major (Promastigote) | 36.79 | nih.gov |
| Compound P₈ (Cl-substituted) | L. major (Promastigote) | 37.40 | nih.gov |
| Glucantime (Reference) | L. major (Promastigote) | 97.31 | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Allyl 1h Pyrazol 4 Yl Aniline Analogs
Systematic Modification of the Pyrazole (B372694) Ring and its Substituents
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers several positions for substitution that can significantly influence the compound's physicochemical properties and biological interactions. nih.govnih.gov Modifications at the N1 position, where the allyl group resides in the parent compound, and at the carbon atoms of the pyrazole ring are crucial for tuning activity. nih.govresearchgate.netacs.org
The N1-substituent of the pyrazole ring plays a critical role in orienting the molecule within a biological target and can be involved in crucial binding interactions. nih.gov Modification of the allyl group in 3-(1-Allyl-1H-pyrazol-4-yl)aniline analogs can lead to significant changes in their biological profiles. While direct studies on the bioactivity of N1-allyl pyrazole derivatives are not abundant, research on related structures provides valuable insights. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the N1-substituent was found to be critical for potent activity. The replacement of smaller alkyl groups with larger or more functionalized moieties can enhance binding affinity through increased van der Waals interactions or by accessing additional binding pockets.
| Modification of N1-Substituent | Observed Impact on Bioactivity | Example Class of Compounds | Reference |
| Replacement of Allyl with Bulky Groups | Can increase hydrophobic interactions and potency. | Pyrazole-based kinase inhibitors | nih.gov |
| Introduction of Polar Groups | May improve solubility and introduce new hydrogen bonding opportunities. | General pyrazole derivatives | nih.gov |
| Variation of Alkyl Chain Length | Can optimize the fit within a binding pocket. | General pyrazole derivatives | researchgate.net |
This table is illustrative and based on general principles observed in related pyrazole-containing compounds due to a lack of specific data for this compound analogs.
Substituents on the carbon atoms (C3 and C5) and the second nitrogen atom (N2) of the pyrazole ring can profoundly affect the electronic properties and steric profile of the molecule. nih.govresearchgate.netacs.org Electron-donating or electron-withdrawing groups can alter the pKa of the pyrazole nitrogens and influence their ability to act as hydrogen bond donors or acceptors. nih.gov
For example, in a study of pyrazole-based anti-inflammatory agents, the introduction of a trifluoromethyl group at the C3 position was shown to enhance activity. nih.gov Similarly, the presence of phenyl groups at various positions on the pyrazole ring has been shown to influence the inhibitory activity against different enzymes. nih.gov
| Position | Substituent | Effect on Bioactivity | Example Compound Class | Reference |
| C3 | Trifluoromethyl | Increased anti-inflammatory activity | Pyrazole derivatives | nih.gov |
| C3/C5 | Phenyl groups | Modulated enzyme inhibition profiles | Diphenyl and triphenyl substituted pyrazoles | nih.gov |
| C4 | Various substituents | Can influence binding to target proteins | Pyrazole-based inhibitors | bohrium.com |
This table provides examples from related pyrazole structures to illustrate the principles of substituent effects.
Systematic Modification of the Aniline (B41778) Moiety and its Substituents
The aniline portion of this compound is a key structural element that can be readily modified to explore the chemical space and optimize biological activity. nih.govresearchgate.netacs.orgnih.gov The position of the amino group and the introduction of various substituents on the phenyl ring are critical determinants of the molecule's interaction with biological targets.
The introduction of halogens and other substituents onto the aniline ring is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Halogens can participate in halogen bonding, increase metabolic stability, and alter lipophilicity. pharmaexcipients.com
A study on bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as corrosion inhibitors demonstrated the effect of substituents on the aniline ring. nih.gov A bromo-substituent (an electron-withdrawing group) on the aniline moiety resulted in higher inhibition efficiency compared to an unsubstituted aniline. nih.gov Conversely, a methoxy (B1213986) group (an electron-donating group) also showed enhanced activity, indicating that both electronic and steric factors are at play. nih.gov In another example, research on pyrazole-aniline linked coumarin (B35378) derivatives showed that electron-deficient anilines tended to produce higher yields in their synthesis compared to electron-rich anilines. researchgate.net
| Aniline Substituent | Position | Observed Effect | Compound Class | Reference |
| Bromo | para | Increased corrosion inhibition efficiency | Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | nih.gov |
| Methoxy | para | Increased corrosion inhibition efficiency | Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | nih.gov |
| Unsubstituted | - | Lower corrosion inhibition efficiency | Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives | nih.gov |
| Electron-deficient groups | various | Higher synthetic yields | Pyrazole-aniline linked coumarin derivatives | researchgate.net |
This table illustrates substituent effects on the aniline ring based on findings from structurally related compounds.
Linker Chemistry and its Influence on Bioactivity
In the context of this compound, the direct linkage between the pyrazole C4 and the aniline C1 is a key structural feature. However, in many drug discovery programs, a linker is introduced between two pharmacophoric groups to optimize their spatial orientation and interaction with a target. While the parent compound lacks a traditional linker, the principles of linker chemistry are still relevant when considering the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com In the context of this compound and its analogs, QSAR studies are instrumental in predicting the biological potency of novel derivatives and elucidating the physicochemical and structural properties crucial for their activity. ijpsr.comtandfonline.com
The fundamental principle of QSAR lies in the hypothesis that the biological effect of a molecule is a function of its structural and physicochemical parameters. These parameters, known as molecular descriptors, can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices, which describe the connectivity of atoms in a molecule. tandfonline.com
A typical QSAR study on analogs of this compound would involve the following steps:
Data Set Selection: A series of analogs with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values) are compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog using specialized software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For instance, a hypothetical QSAR model for a series of pyrazole derivatives might take the form of the following equation:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the compound.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the molar refractivity, a steric descriptor.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The generated QSAR models can then be used to virtually screen new, yet-to-be-synthesized analogs of this compound, prioritizing those with the highest predicted activity for synthesis and biological testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested. ijpsr.com
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | logP | LUMO (eV) | Molar Refractivity (cm³/mol) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| Analog 1 | 2.5 | -1.2 | 65 | 6.8 | 6.7 |
| Analog 2 | 3.1 | -1.5 | 72 | 7.2 | 7.1 |
| Analog 3 | 2.8 | -1.1 | 68 | 6.9 | 6.9 |
| Analog 4 | 3.5 | -1.8 | 78 | 7.5 | 7.6 |
| Analog 5 | 2.2 | -0.9 | 62 | 6.5 | 6.4 |
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is another crucial computational tool in drug design that focuses on identifying the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov For this compound and its analogs, identifying the pharmacophore helps in understanding the key interaction points with its biological target and guides the design of new, more potent, and selective compounds.
A pharmacophore model typically consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positively or negatively ionizable groups. nih.gov For the pyrazole-aniline scaffold, key pharmacophoric features could be inferred from its structure and the analysis of related compounds. For example, the pyrazole ring can act as a hydrogen bond acceptor or participate in aromatic interactions, while the aniline moiety can serve as a hydrogen bond donor. The allyl group introduces a hydrophobic feature.
Lead Optimization Strategies:
Once a lead compound like this compound is identified, lead optimization aims to improve its properties, such as potency, selectivity, and pharmacokinetic profile, through systematic chemical modifications. nih.govacs.org The insights gained from SAR, QSAR, and pharmacophore modeling are pivotal in this process.
Key lead optimization strategies for analogs of this compound could include:
Modification of the Allyl Group: The allyl group at the N1 position of the pyrazole ring can be replaced with other alkyl or aryl groups to explore the impact on hydrophobic interactions and metabolic stability. For instance, replacing it with a cyclopropyl (B3062369) or a small alkyl chain could modulate potency and physicochemical properties. acs.org
Substitution on the Phenyl Ring: The aniline phenyl ring offers multiple positions for substitution. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and hydrogen bonding capacity of the aniline nitrogen, potentially enhancing target binding. nih.gov
Modification of the Pyrazole Core: While generally less common, modifications to the pyrazole ring itself, such as the introduction of substituents at the 3 or 5 positions, could be explored to fine-tune the geometry and electronic distribution of the scaffold.
Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved properties. For example, the aniline amine could be replaced with other groups that can act as hydrogen bond donors but have different physicochemical characteristics.
Table 2: Hypothetical Pharmacophore-Based Design and Optimization of Analogs
| Compound | Modification | Rationale | Predicted Activity |
| Lead Compound | This compound | - | Moderate |
| Analog A | Replace Allyl with Cyclopropylmethyl | Explore hydrophobic pocket, improve metabolic stability | Improved |
| Analog B | Add a 3-chloro substituent to the aniline ring | Enhance binding through halogen bonding | Improved |
| Analog C | Replace aniline with a bioisostere (e.g., aminopyridine) | Modulate pKa and hydrogen bonding potential | Potentially Improved |
| Analog D | Introduce a methyl group at the 3-position of the pyrazole | Steric and electronic effects on core structure | Variable |
Through an iterative cycle of design, synthesis, and biological evaluation, guided by computational models, the properties of this compound can be systematically optimized to yield drug candidates with superior efficacy and safety profiles. acs.org
Broader Applications in Materials Science and Industrial Chemistry
Use as Building Blocks in Polymer Chemistry
The aniline (B41778) component of 3-(1-allyl-1H-pyrazol-4-yl)aniline provides a direct pathway for its use in the synthesis of conducting polymers. Aniline and its derivatives are well-known precursors to polyaniline (PANI), a polymer prized for its electrical conductivity, environmental stability, and redox activity. researchgate.net The polymerization is typically achieved through oxidative methods, where the aniline monomers couple to form a conjugated polymer backbone. researchgate.net The presence of the bulky pyrazole (B372694) and allyl substituents on the aniline ring would likely influence the final properties of the polymer, such as solubility, morphology, and conductivity. researchgate.net
Furthermore, the allyl group (–CH₂–CH=CH₂) introduces an additional site for polymerization. Allyl-containing monomers can undergo free-radical polymerization or be used in copolymerizations. This dual functionality allows for the creation of complex polymer architectures, such as cross-linked networks or graft copolymers, which can enhance the mechanical and thermal properties of the material.
Table 1: Potential Polymerization Pathways for this compound
| Polymerization Type | Reactive Group | Potential Polymer Product | Key Properties & Applications |
|---|---|---|---|
| Oxidative Polymerization | Aniline | Substituted Polyaniline | Electrically conductive materials, sensors, corrosion inhibitors. researchgate.netresearchgate.net |
| Free-Radical Polymerization | Allyl Group | Poly(allyl-pyrazolyl-aniline) | Cross-linked resins, thermosets, materials with tailored mechanical properties. |
Applications in Dye and Pigment Synthesis
The structure of this compound is highly conducive to the synthesis of azo dyes. Azo dyes, characterized by the –N=N– linkage, represent the largest class of commercial colorants. The synthesis classically involves two steps: the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. nih.gov
In this case, the primary amine of the aniline moiety can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. rsc.org This reactive intermediate can then be coupled with various compounds, such as phenols, naphthols, or other pyrazole derivatives, to produce a wide spectrum of colors. researchgate.netgoogle.com The pyrazole ring itself is a common component in many commercial dyes, often contributing to the color and lightfastness of the final product.
Table 2: Hypothetical Synthesis of an Azo Dye
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | Conversion of the primary amine to a diazonium salt. | This compound, NaNO₂, HCl | Allyl-pyrazolyl-benzene diazonium chloride |
The resulting dyes could find use in textiles, inks, and as pH indicators, with the specific properties depending on the chosen coupling partner. nih.gov
Role in Agrochemical Development
Pyrazole-based heterocyclic compounds are a cornerstone of modern agrochemical research, exhibiting a broad range of biological activities. nih.gov Many commercial pesticides and herbicides feature a pyrazole scaffold. These compounds often function by inhibiting essential biological processes in pests or weeds. For instance, some pyrazole derivatives act as insecticides by disrupting the nervous system of insects, while others act as fungicides by inhibiting fungal growth. researchgate.netresearchgate.net
Given that this compound contains the core pyrazole structure, it represents a viable candidate for screening and development as a new agrochemical agent. The aniline and allyl groups provide sites for further chemical modification, allowing chemists to fine-tune the molecule's biological activity, selectivity, and environmental profile. The development of pyrazolo[3,4-d]pyrimidine derivatives, for example, has led to promising antifungal agents. researchgate.net
Other Industrial Chemical Applications
Beyond the specific fields of polymers, dyes, and agrochemicals, this compound serves as a versatile chemical intermediate. Each functional group—the primary amine, the pyrazole ring, and the allyl double bond—can be selectively targeted to synthesize a diverse array of more complex molecules.
Aniline Moiety: Can be acylated, alkylated, or used in condensation reactions to form Schiff bases or amides.
Allyl Group: Can undergo addition reactions (e.g., halogenation, hydrogenation) or be used in metal-catalyzed cross-coupling reactions. google.com
Pyrazole Ring: Can participate in various cyclization and condensation reactions to build more complex heterocyclic systems. nih.gov
This trifunctional nature makes it a valuable starting material for creating libraries of novel compounds for drug discovery, materials science, and specialty chemicals. For example, multi-component reactions involving pyrazole derivatives are used to efficiently synthesize complex molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which have shown antioxidant and anticancer activities. nih.gov
Conclusion and Future Perspectives in the Research of 3 1 Allyl 1h Pyrazol 4 Yl Aniline
Summary of Key Research Findings and Contributions
While extensive research specifically targeting 3-(1-Allyl-1H-pyrazol-4-yl)aniline is not widely documented in publicly available literature, its constituent parts—the pyrazole-aniline core and the allyl group—are well-studied. Research on analogous structures provides a strong foundation for understanding its potential.
Key contributions from the broader field of pyrazole (B372694) chemistry indicate that:
Broad Pharmacological Potential: Pyrazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. nih.govresearchgate.net
Kinase Inhibition: The pyrazole-aniline scaffold is a common feature in many kinase inhibitors used in oncology. nih.govnih.gov Drugs like ruxolitinib (B1666119) and ibrutinib, which contain a pyrazole core, are successful treatments for various cancers. nih.govtandfonline.com This suggests that the core structure of this compound is highly relevant for anticancer drug discovery. nih.gov
Synthetic Versatility: The pyrazole ring is synthetically versatile, allowing for modifications at multiple positions to fine-tune its chemical and biological properties. mdpi.comfrontiersin.org The presence of the aniline (B41778) and allyl groups on this compound offers multiple handles for further chemical derivatization.
Structural Importance: The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov
Emerging Trends in Pyrazole-Aniline Chemistry
The field is continuously evolving, with several emerging trends providing a roadmap for future research on compounds like this compound.
Targeted Therapies: There is a significant shift towards designing highly selective inhibitors for specific biological targets. For pyrazole-anilines, this includes developing inhibitors for kinases like VEGFR-2, which is crucial for tumor growth, and other enzymes involved in disease progression. nih.govrsc.org
Green Chemistry and Novel Synthesis: Modern synthetic methods are increasingly focused on efficiency and sustainability. researchgate.net The development of flow chemistry, microwave-assisted synthesis, and the use of eco-friendly catalysts are becoming standard for producing pyrazole derivatives, which could be applied to the synthesis of this compound. researchgate.netmdpi.com
Materials Science Applications: Beyond medicine, pyrazole derivatives are being investigated for their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.comnih.gov
Identification of Promising Research Avenues
Based on the established importance of the pyrazole-aniline scaffold and emerging trends, several promising research avenues can be identified for this compound. The unique combination of its pyrazole core, aniline substituent, and reactive allyl group opens up specific opportunities for exploration.
Table 1: Promising Research Avenues for this compound
| Research Area | Specific Goal | Rationale |
| Medicinal Chemistry | Screening as a kinase inhibitor (e.g., against VEGFR, EGFR, BTK). nih.govnih.gov | The pyrazole-aniline core is a known pharmacophore for kinase inhibition. nih.govnih.gov |
| Development of novel antibacterial agents. | Aniline-derived pyrazole compounds have shown selective activity against resistant bacteria like MRSA. nih.govtandfonline.com | |
| Synthesis of derivatives for neuroprotective applications. | Pyrazole analogs are being investigated for their potential to halt neurodegenerative processes. frontiersin.org | |
| Synthetic Chemistry | Functionalization of the allyl group. | The allyl group is a versatile handle for introducing new functional groups via reactions like epoxidation, dihydroxylation, or metathesis, leading to new compound libraries. |
| Polymerization and Materials Science. | The allyl group could be used for polymerization to create novel materials with the electronic properties of the pyrazole-aniline core. | |
| Chemical Biology | Development of chemical probes. | The allyl group can be modified with tags (e.g., biotin, fluorescent dyes) to create probes for identifying biological targets (target deconvolution). |
Potential for Novel Compound Discovery and Academic Advancements
The structure of this compound serves as an excellent starting point for the discovery of novel compounds and for advancing academic knowledge.
Scaffold for Combinatorial Chemistry: The molecule is an ideal scaffold for creating large libraries of related compounds. The aniline group can be acylated, alkylated, or used in coupling reactions, while the allyl group offers a distinct site for chemical modification. This allows for systematic exploration of the structure-activity relationship (SAR), which is fundamental to modern drug discovery. researchgate.netfrontiersin.org
Advanced Materials Development: The conjugated π-system of the pyrazole-aniline core suggests potential for applications in materials science. mdpi.com By polymerizing the allyl group or incorporating the molecule into larger macromolecular structures, new materials with interesting electronic or photophysical properties could be developed. nih.gov
Understanding Reaction Mechanisms: The synthesis of this compound and its subsequent reactions can provide deeper insights into the regioselectivity of pyrazole synthesis and the reactivity of its functional groups. mdpi.com For instance, studying the cyclization reactions to form the pyrazole ring continues to be an active area of research to control the formation of specific isomers. mdpi.com
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(1-Allyl-1H-pyrazol-4-yl)aniline?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Ring Formation : Use a cyclocondensation reaction between allyl hydrazine and a β-keto ester derivative.
Aniline Functionalization : Introduce the aniline moiety via Buchwald-Hartwig coupling or Ullmann-type cross-coupling under palladium catalysis .
Purification : Recrystallization from methanol or ethanol is recommended to isolate the compound in high purity (>95%).
Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm regioselectivity via H NMR (pyrazole protons at δ 7.2–7.8 ppm) .
Advanced: How can regioselectivity challenges during allylation of the pyrazole ring be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Control : Use bulky bases (e.g., LDA) to favor allylation at the less hindered N1 position.
- Electronic Control : Activate the pyrazole ring via electron-withdrawing groups (e.g., nitro) at the 4-position before allylation.
- Validation : Confirm regiochemistry via NOESY NMR (allyl group proximity to pyrazole protons) or X-ray crystallography using SHELXL for refinement .
Example : A 2024 study resolved ambiguity in allyl positioning by comparing experimental and DFT-calculated C NMR shifts .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Identify allyl protons (δ 5.0–5.8 ppm, multiplicity) and pyrazole carbons (δ 140–150 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: ~214.12 g/mol).
- IR Spectroscopy : Detect NH stretching (~3450 cm) and pyrazole ring vibrations (~1600 cm) .
Advanced: How can structural ambiguities in crystallographic data be resolved?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
- Contingency : If residual electron density persists (>0.5 e/Å), consider disorder modeling or solvent masking .
Basic: What are the key reactivity patterns of the aniline moiety in this compound?
Methodological Answer:
- Electrophilic Substitution : The para position to NH is reactive toward nitration (HNO/HSO) or sulfonation.
- Protection Strategies : Acetylate NH with AcO/pyridine to prevent side reactions during allyl group modifications .
Advanced: How to analyze contradictory biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C).
- Structural Analogues : Cross-reference with 3-(1-Methyl-3-propyl-triazol-5-yl)aniline (antifungal activity: IC 12 µM) to identify substituent effects .
- In Silico Validation : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across protein targets (e.g., CYP51 for antifungal activity) .
Basic: What computational methods are suitable for predicting physicochemical properties?
Methodological Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs with atom-based contributions (predicted LogP ~2.1).
- pKa Estimation : The aniline NH has a pKa ~4.5 (DFT/B3LYP/6-311+G(d,p)) .
Advanced: How to optimize reaction yields in scale-up syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Apply Taguchi methods to optimize parameters (temperature, catalyst loading).
- Process Monitoring : Use inline FTIR to track intermediate formation.
- Case Study : A 2024 protocol achieved 82% yield by maintaining anhydrous conditions and using Pd(OAc)/XPhos .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Toxicity : Avoid inhalation (LD data pending; assume acute toxicity).
- Storage : Keep under N at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with 10% HCl before incineration .
Advanced: How to validate potential nonlinear optical (NLO) properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
